molecular formula C7H11BrClNS B2386833 (4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride CAS No. 2225154-15-2

(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride

Cat. No.: B2386833
CAS No.: 2225154-15-2
M. Wt: 256.59
InChI Key: BMLWXPSYEULCAW-UHFFFAOYSA-N
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Description

(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride is a brominated thiophene derivative featuring a methanamine group substituted at the 3-position of the thiophene ring, with bromine at position 4 and methyl groups at positions 2 and 4. This compound's structural uniqueness arises from the synergistic effects of its halogen (bromine), electron-donating methyl groups, and the aromatic thiophene core.

Properties

IUPAC Name

(4-bromo-2,5-dimethylthiophen-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNS.ClH/c1-4-6(3-9)7(8)5(2)10-4;/h3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLWXPSYEULCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₀BrNS. The compound features a thiophene ring substituted with bromine and methyl groups, which contributes to its diverse reactivity and biological properties.

PropertyValue
Molecular FormulaC₇H₁₀BrNS
SMILESCC1=C(C(=C(S1)C)Br)CN
InChIInChI=1S/C7H10BrNS/c1-4-6(3-9)7(8)5(2)10-4/h3,9H2,1-2H3
Molecular Weight219.12 g/mol

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This characteristic is essential in drug design as it facilitates the modification of biological targets such as enzymes and receptors.

Antimicrobial Activity

Research has indicated that compounds with thiophene moieties exhibit antimicrobial properties. For instance, thiophene derivatives have been studied for their inhibitory effects on bacterial enzymes like methionine aminopeptidase (MetAP), which is crucial for bacterial growth and survival. In a screening campaign targeting E. coli MetAP, certain thiophene derivatives showed low micromolar potency against specific metalloforms of the enzyme .

Anticancer Potential

Thiophene derivatives have also been investigated for their anticancer activities. A study reported that several fused heterocyclic compounds exhibited significant antiproliferative effects against human breast cancer cell lines (MCF-7). The compounds were evaluated using the sulforhodamine B assay, revealing IC50 values indicative of moderate to high activity .

Case Studies and Research Findings

  • Inhibition of Methionine Aminopeptidase : A study demonstrated that certain thiophene-based compounds exhibited selective inhibition against the Fe(II)-form of E. coli MetAP, suggesting potential as antibiotic candidates .
  • Antiproliferative Activity : Another research highlighted that thiophene derivatives showed promising results in inhibiting the proliferation of cancer cells. Compounds were synthesized and tested for their efficacy, with some achieving IC50 values in the low micromolar range .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiophene derivatives revealed that modifications at specific positions on the thiophene ring significantly influenced biological activity. This information is crucial for optimizing compounds for enhanced efficacy .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substitutional Variations

The compound is compared with other brominated thiophene and phenyl derivatives to highlight the impact of substituent positioning and functional groups on chemical and biological properties.

Table 1: Key Structural Differences and Implications
Compound Name Key Features Impact on Properties
(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride Bromine (position 4), methyl groups (positions 2,5), thiophene core Enhanced lipophilicity and steric effects; optimized for receptor interactions
(5-Bromothiophen-3-yl)methanamine hydrochloride Bromine (position 5), no methyl groups Reduced steric hindrance; lower lipophilicity compared to methyl-substituted analogs
(4-Bromothiophen-2-yl)methanamine hydrochloride Bromine (position 4), methyl group absent Altered electronic effects; moderate biological activity (similarity score: 0.60)
(3-Bromo-4-methoxyphenyl)methanamine hydrochloride Bromine (position 3), methoxy (position 4), phenyl core Methoxy increases polarity; reduced receptor selectivity compared to thiophene derivatives
(4-Bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride Bromine (position 4), fluorine (position 2), methyl (position 6), phenyl Fluorine enhances binding affinity; methyl improves metabolic stability

Physicochemical Properties

  • Lipophilicity : Methyl groups at positions 2 and 5 increase lipophilicity, enhancing membrane permeability compared to methoxy or unsubstituted analogs .
  • Electronic Effects : Bromine’s electron-withdrawing nature is balanced by the electron-donating methyl groups, creating a unique electronic profile that improves binding to hydrophobic enzyme pockets .
  • Solubility: The hydrochloride salt form improves aqueous solubility relative to non-ionic analogs, facilitating in vitro assays .

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